molecular formula C22H29BrN2O2 B4323768 N-[5-(ADAMANTAN-1-YL)-2-BROMOPHENYL]-2-(MORPHOLIN-4-YL)ACETAMIDE

N-[5-(ADAMANTAN-1-YL)-2-BROMOPHENYL]-2-(MORPHOLIN-4-YL)ACETAMIDE

Cat. No.: B4323768
M. Wt: 433.4 g/mol
InChI Key: LWMRVJUKWIYXKX-UHFFFAOYSA-N
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Description

N-[5-(ADAMANTAN-1-YL)-2-BROMOPHENYL]-2-(MORPHOLIN-4-YL)ACETAMIDE is a complex organic compound that features an adamantyl group, a bromophenyl group, and a morpholinylacetamide moiety

Preparation Methods

The synthesis of N-[5-(ADAMANTAN-1-YL)-2-BROMOPHENYL]-2-(MORPHOLIN-4-YL)ACETAMIDE typically involves multiple steps. One common method starts with the bromination of adamantane to form 1-bromoadamantane. This intermediate is then reacted with 2-bromophenylamine to form N-(1-adamantyl)-2-bromophenylamine. The final step involves the reaction of this intermediate with morpholine and acetic anhydride to yield the target compound .

Chemical Reactions Analysis

N-[5-(ADAMANTAN-1-YL)-2-BROMOPHENYL]-2-(MORPHOLIN-4-YL)ACETAMIDE can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[5-(ADAMANTAN-1-YL)-2-BROMOPHENYL]-2-(MORPHOLIN-4-YL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(ADAMANTAN-1-YL)-2-BROMOPHENYL]-2-(MORPHOLIN-4-YL)ACETAMIDE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its adamantyl and morpholinyl groups. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

N-[5-(ADAMANTAN-1-YL)-2-BROMOPHENYL]-2-(MORPHOLIN-4-YL)ACETAMIDE can be compared with other adamantyl-containing compounds, such as amantadine and memantine. These compounds share the adamantyl group, which imparts similar properties like rigidity and stability. the presence of the bromophenyl and morpholinylacetamide groups in this compound makes it unique and potentially more versatile in its applications .

Similar compounds include:

Properties

IUPAC Name

N-[5-(1-adamantyl)-2-bromophenyl]-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29BrN2O2/c23-19-2-1-18(22-11-15-7-16(12-22)9-17(8-15)13-22)10-20(19)24-21(26)14-25-3-5-27-6-4-25/h1-2,10,15-17H,3-9,11-14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMRVJUKWIYXKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC2=C(C=CC(=C2)C34CC5CC(C3)CC(C5)C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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